Ethanone, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-
Overview
Description
AG-205 is a progesterone receptor membrane component 1 inhibitor. AG-205 alters the spectroscopic properties of the Pgrmc1-heme complex. AG-205 inhibits cancer cell viability and cancer cell progression.
Biological Activity
Ethanone, 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)- is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tetrazole ring and a thioether linkage which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.82 g/mol. The presence of both a chlorophenyl group and a tetrazole ring suggests that the compound may exhibit unique interactions with biological targets.
The biological activity of this compound is hypothesized to involve its interaction with various molecular targets such as enzymes and receptors. The unique structural components allow it to potentially inhibit or activate specific biological pathways. Research indicates that compounds with similar structures can modulate signaling pathways related to inflammation and cancer progression.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to ethanone. For instance, thiazole derivatives have shown significant activity against various bacterial strains and fungi. The incorporation of tetrazole rings in these compounds often enhances their antimicrobial potency due to better binding affinities to microbial enzymes .
Cytotoxicity
Cytotoxicity assessments have been conducted on related compounds using human leukemia cell lines (e.g., HL-60 and THP-1). These studies suggest that modifications in the phenyl ring substituents significantly influence cytotoxic effects. The presence of electron-withdrawing groups at specific positions can enhance cytotoxicity, indicating structure-activity relationships (SAR) that are crucial for drug design .
Case Studies
- Tetrazole Derivatives : A study on various tetrazole derivatives demonstrated their effectiveness as anticancer agents. Compounds with similar thioether linkages were found to inhibit tumor growth in animal models .
- Anticonvulsant Activity : Research on benzodiazepine receptor ligands has shown that introducing specific substituents can enhance anticonvulsant properties. This indicates that ethanone's structure may also lend itself to neuropharmacological applications .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6OS/c1-14-3-8-19-17(11-14)18-12-27(2)10-9-20(18)28(19)21(30)13-31-22-24-25-26-29(22)16-6-4-15(23)5-7-16/h3-8,11,18,20H,9-10,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNBAISSZRNGTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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